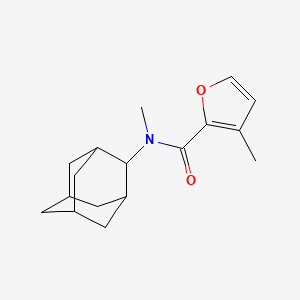
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate, also known as PTMDCP, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a tetrazole ring and a pyrrole ring, which makes it an interesting molecule for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the observed biological effects. For example, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been shown to have antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is its relatively simple synthesis method, which makes it readily available for scientific research. However, its low solubility in water and other solvents may limit its use in certain experiments. In addition, the lack of understanding of its mechanism of action may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for the research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to optimize its chemical structure to improve its solubility and potency. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can also be used as a building block for the synthesis of new materials with specific properties. Finally, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can be tested in animal models to evaluate its efficacy and safety as a potential drug candidate.
Conclusion
In conclusion, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities. However, its mechanism of action is not well understood, and its low solubility may limit its use in certain experiments. Future research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate should focus on identifying its molecular targets, optimizing its chemical structure, and evaluating its efficacy and safety in animal models.
Méthodes De Synthèse
The synthesis of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with (1-phenyltetrazol-5-yl)methanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate as a white crystalline solid with a melting point of 204-206°C.
Applications De Recherche Scientifique
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. It has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities, which makes it a promising candidate for the development of new drugs. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been used as a building block for the synthesis of novel materials such as polymers and dendrimers.
Propriétés
IUPAC Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-9-6-10(16-12(9)15)13(21)22-7-11-17-18-19-20(11)8-4-2-1-3-5-8/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNKKSWFWMODJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC(=O)C3=CC(=C(N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)

![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)
![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)

![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)